

4-(BenzylOxy)-2,3-difluorophenylboronic acid physical properties

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Compound of Interest

Compound Name:	4-(BenzylOxy)-2,3-difluorophenylboronic acid
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Technical Guide: 4-(BenzylOxy)-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-(BenzylOxy)-2,3-difluorophenylboronic acid**. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related compounds to offer comparative insights. Furthermore, detailed experimental protocols for determining key physical properties and a general synthesis workflow are provided to support further research and application.

Core Physical Properties

Quantitative data for **4-(BenzylOxy)-2,3-difluorophenylboronic acid** is not readily available in published literature. The following table summarizes the basic molecular information and includes data for related isomers for comparative purposes. Researchers are advised to experimentally determine the properties of the 2,3-difluoro isomer for their specific applications.

Property	4-(BenzylOxy)-2,3-difluorophenylboronic acid	4-(BenzylOxy)-2-fluorophenylboronic acid	4-(BenzylOxy)-3-fluorophenylboronic acid
Molecular Formula	<chem>C13H11BF2O3</chem> [1]	<chem>C13H12BFO3</chem> [2]	<chem>C13H12BFO3</chem> [3]
Molecular Weight	264.03 g/mol [1]	246.04 g/mol [2]	246.05 g/mol [3]
CAS Number	156635-87-9 [1] [4]	166744-78-1 [5]	133057-83-7 [3]
Appearance	Solid (predicted)	White to Almost white powder to crystal [5]	White to Yellow Solid [3]
Melting Point	Data not available	155 °C [5]	Data not available
Boiling Point	Data not available	Data not available	Data not available
Solubility	Data not available	Soluble in Methanol [6]	Data not available

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the physical properties of boronic acids like **4-(BenzylOxy)-2,3-difluorophenylboronic acid**.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

Methodology:

- Sample Preparation: A small, dry sample of the compound is finely ground into a powder.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

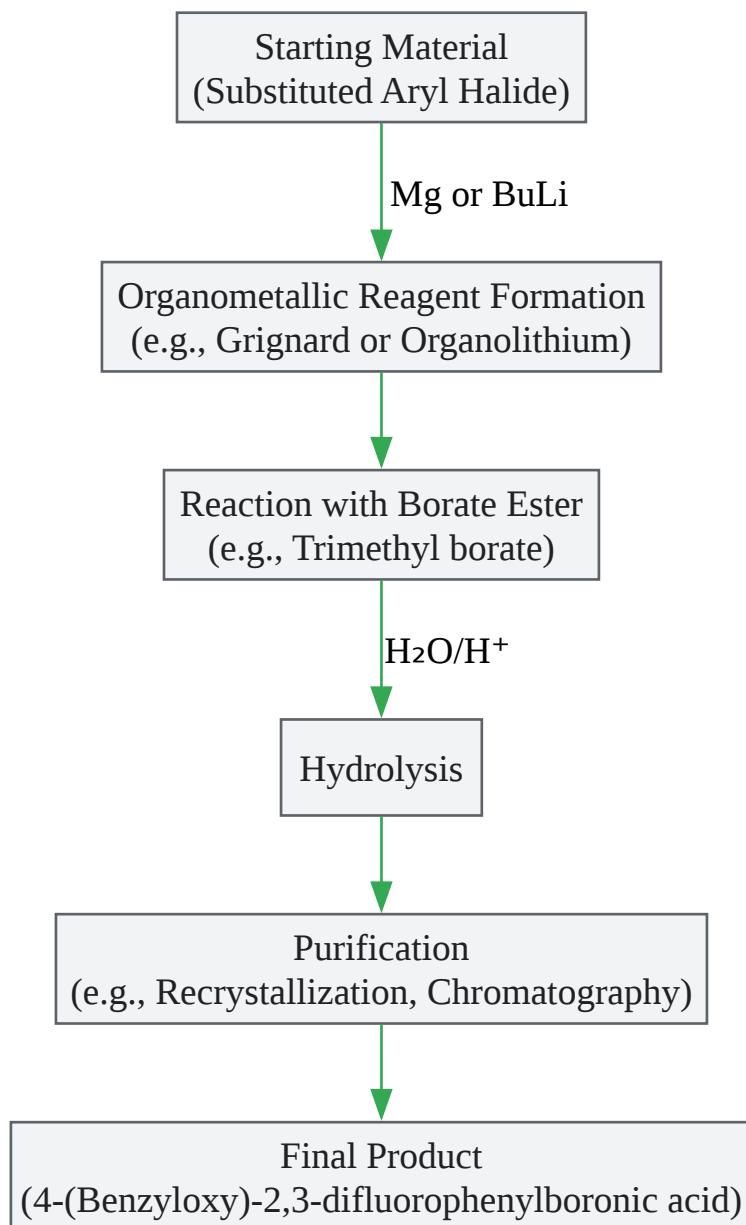
Assessing the solubility of a compound in various solvents is crucial for applications in drug development and synthetic chemistry.

Methodology:

- Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) should be chosen.
- Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a vial.
- Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
- Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Observation: The solution is visually inspected for the presence of undissolved solid.
- Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow

While a specific, detailed synthesis protocol for **4-(Benzylxy)-2,3-difluorophenylboronic acid** is not readily available in the searched literature, a general workflow for the synthesis of substituted phenylboronic acids can be described. This typically involves the formation of an organometallic intermediate followed by reaction with a borate ester.



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Caption: General workflow for the synthesis of substituted phenylboronic acids.

This guide serves as a foundational resource for researchers working with **4-(Benzyl)-2,3-difluorophenylboronic acid**. The provided protocols and comparative data aim to facilitate further investigation into the precise physical and chemical characteristics of this compound.

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